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Compound of Interest

Compound Name: Z-Phe-Trp-OH

CAS No.: 16856-28-3

Cat. No.: B102835 Get Quote

This guide provides an in-depth comparative analysis of Aprepitant (MK-869), a high-affinity

clinical NK1 receptor antagonist, and Z-Phe-Trp-OH, a dipeptide derivative primarily utilized as

a metalloprotease inhibitor and substrate.[1]

Executive Summary
Aprepitant (MK-869): A highly potent, selective, non-peptide antagonist of the Neurokinin 1

(NK1) receptor.[1][2] It blocks the binding of Substance P (SP), preventing signal

transduction.[1] It is the clinical gold standard for preventing chemotherapy-induced nausea

and vomiting (CINV).[1]

Z-Phe-Trp-OH: A synthetic dipeptide (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan).[1]

Unlike Aprepitant, it is not a potent NK1 receptor antagonist.[1] Instead, it functions primarily

as a substrate or competitive inhibitor for metalloproteases (e.g., Thermolysin, Neprilysin).[1]

By inhibiting these enzymes, Z-Phe-Trp-OH can prevent the degradation of Substance P,

potentially enhancing its physiological effects—a mechanism diametrically opposed to

Aprepitant.[1]

Mechanistic Comparison: Receptor Blockade vs.
Metabolic Modulation[1]
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The fundamental difference lies in their target within the Substance P (SP) signaling pathway.

[1]

Feature Aprepitant (MK-869) Z-Phe-Trp-OH

Primary Target
NK1 Receptor (G-protein

coupled receptor)

Metalloproteases (e.g.,

Thermolysin, Neprilysin/NEP)

Mechanism

Antagonist: Binds to the

receptor, blocking SP from

activating it.[1][3]

Inhibitor/Substrate: Competes

for the active site of enzymes

that degrade peptides.[1]

Effect on Substance P

Blocks Signal: Prevents SP

from transmitting pain/nausea

signals.[1]

Potentiates Signal: Prevents

SP breakdown, increasing its

local concentration and half-

life.[1]

Chemical Nature
Non-peptide small molecule

(Morpholine derivative)

Protected Dipeptide (N-Cbz-

Phe-Trp)

Physiological Outcome
Anti-emetic, Analgesic, Anti-

inflammatory

Pro-nociceptive (if NEP

inhibition dominates), Pro-

inflammatory

Potency & Performance Data
Aprepitant exhibits nanomolar affinity for the NK1 receptor, whereas Z-Phe-Trp-OH interacts

with proteases in the micromolar range.[1]

Table 1: Quantitative Potency Profile
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Parameter Aprepitant (MK-869) Z-Phe-Trp-OH Context

Target Affinity (

)

0.09 – 0.1 nM (Human

NK1)

~1 – 10 µM

(Thermolysin/NEP)

Aprepitant is ~10,000x

more potent at its

target than Z-Phe-Trp-

OH is at its enzyme

target.[1]

(Functional)
~0.1 nM (Inhibits SP-

induced Ca²⁺ flux)

N/A for NK1 blockade;

acts as competitive

inhibitor for proteases.

[1]

Aprepitant effectively

silences the receptor

at sub-nanomolar

concentrations.[1]

Selectivity

>3,000-fold selective

for NK1 over

NK2/NK3.[1]

Low selectivity;

interacts with various

metalloproteases

(e.g.,

Carboxypeptidase Y).

[1]

Aprepitant is highly

specific; Z-Phe-Trp-

OH is a broad-

spectrum probe.[1]

Bioavailability ~60-65% (Oral)

Low (Rapidly

degraded if not

protected; poor

membrane

permeability).[1]

Aprepitant is

optimized for clinical

use; Z-Phe-Trp-OH is

a research tool.[1]

Note on Stereochemistry: While the L-isomer (Z-Phe-Trp-OH) is a protease substrate, D-amino

acid substituted analogues (e.g., Z-D-Phe-Trp) have historically been tested as weak NK1

antagonists.[1] However, their potency (micromolar) is negligible compared to Aprepitant.[1]
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The following diagram illustrates the opposing roles of these two compounds in the Substance

P signaling cascade.

Substance P (SP)

NK1 Receptor
(Cell Surface)Activates

Metalloproteases
(NEP / Thermolysin)

Substrate for

Pain / Emesis / InflammationTransduces

Inactive FragmentsCleaves

Aprepitant (MK-869)
(Antagonist) BLOCKS (Ki ~0.1 nM)

Z-Phe-Trp-OH
(Enzyme Inhibitor)

Increases Level

INHIBITS (Ki ~µM)

Click to download full resolution via product page

Figure 1: Substance P Signaling Pathway.[1] Aprepitant blocks the receptor (preventing signal),

whereas Z-Phe-Trp-OH inhibits the degradation enzyme (potentially increasing the signal).[1]

Experimental Protocols
To validate the potency of these compounds, distinct assays are required due to their different

mechanisms.[1]

Protocol A: NK1 Receptor Binding Assay (For
Aprepitant)
Validates high-affinity antagonism.[1]

Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human NK1 receptor cDNA.

[1] Harvest membranes by centrifugation (40,000 x g, 20 min).

Ligand: Use [³H]-Substance P (0.1–0.5 nM) as the radioligand.[1]

Incubation:

Mix membrane suspension (20 µg protein) with [³H]-SP.

Add increasing concentrations of Aprepitant (
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M to

M).[1]

Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.02%

BSA).

Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.1%

polyethyleneimine) to trap bound ligand.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and derive

using the Cheng-Prusoff equation:

.[1]

Expected Result: Aprepitant

≈ 0.1 nM.[1][2]

Protocol B: Protease Inhibition Assay (For Z-Phe-Trp-
OH)
Validates enzymatic inhibition.[1]

Enzyme Source: Purified Thermolysin or Neutral Endopeptidase (NEP).[1]

Substrate: FRET-based peptide substrate (e.g., Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH).[1]

Reaction Setup:

In a 96-well black plate, add enzyme (10 ng/well) in reaction buffer (50 mM HEPES, pH

7.4, 100 mM NaCl, 0.05% Brij-35).

Add increasing concentrations of Z-Phe-Trp-OH (
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M to

M).

Initiate reaction by adding substrate (10 µM).[1]

Monitoring: Measure fluorescence kinetics (Ex 320 nm / Em 405 nm) over 30 minutes at

37°C.

Analysis: Determine initial velocity (

) for each inhibitor concentration. Plot

vs. [Inhibitor].

Expected Result: Z-Phe-Trp-OH acts as a competitive inhibitor with

in the micromolar range.[1]

Advantages and Limitations
Compound Advantages Limitations

Aprepitant

High Potency: Sub-nanomolar

affinity ensures complete

receptor blockade.Oral

Bioavailability: Excellent

pharmacokinetic profile for

clinical use.Selectivity: Minimal

off-target effects on other

receptors.[1]

Solubility: Highly lipophilic,

requiring complex formulation

(e.g., nanoparticles).Cost:

Complex synthesis compared

to simple peptides.[1]

Z-Phe-Trp-OH

Chemical Simplicity: Easy to

synthesize and modify.Probe

Utility: Useful for studying

protease active sites and

peptide degradation kinetics.

[1]

Low Potency: Requires high

concentrations for

effect.Instability: Susceptible to

further degradation by other

peptidases.Opposite Effect:

May worsen pain/inflammation

by preserving Substance P.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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